molecular formula C22H23NO3 B8519127 Methyl 4-(3-methyl-1-oxobutyl)-1-(1-naphthalenylmethyl)-1H-pyrrole-3-carboxylate

Methyl 4-(3-methyl-1-oxobutyl)-1-(1-naphthalenylmethyl)-1H-pyrrole-3-carboxylate

Cat. No. B8519127
M. Wt: 349.4 g/mol
InChI Key: SSLVLVLTPGKZED-UHFFFAOYSA-N
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Patent
US06770646B2

Procedure details

To sodium hydride (0.42 g of a 60% oil dispersion, 0.0105 mol), freed from oil, stirred in dry dimethyl formamide (15 ml) under nitrogen was added methyl 4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate (2.2 g) prepared as described in b) above in portions over 20 minutes. After 10 minutes, potassium iodide (0.01 g) and (1-naphthalenyl)methyl chloride (1.85 g) in dimethyl formamide (20 ml) were added. The mixture was stirred for 4 hours and then poured into 0.5M hydrochloric acid and extracted with ethyl acetate. The organic layer was washed well with water and then brine, dried and evaporated to a gum, which was chromatographed with ethyl acetate-isohexane (1:3) to give an oil. The oil was crystallised from cyclohexane to yield the subtitle pyrrole (2.6 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
1.85 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0.01 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([CH3:17])[CH2:5][C:6]([C:8]1[C:9]([C:13]([O:15][CH3:16])=[O:14])=[CH:10][NH:11][CH:12]=1)=[O:7].[C:18]1([CH2:28]Cl)[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[CH:20][CH:19]=1.Cl>CN(C)C=O.[I-].[K+]>[CH3:3][CH:4]([CH3:17])[CH2:5][C:6]([C:8]1[C:9]([C:13]([O:15][CH3:16])=[O:14])=[CH:10][N:11]([CH2:28][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:21]=[CH:20][CH:19]=2)[CH:12]=1)=[O:7] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
CC(CC(=O)C=1C(=CNC1)C(=O)OC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
1.85 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CCl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.01 g
Type
catalyst
Smiles
[I-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
over 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried
CUSTOM
Type
CUSTOM
Details
evaporated to a gum, which
CUSTOM
Type
CUSTOM
Details
was chromatographed with ethyl acetate-isohexane (1:3)
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was crystallised from cyclohexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(CC(=O)C=1C(=CN(C1)CC1=CC=CC2=CC=CC=C12)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.